molecular formula C25H27ClO12 B11161699 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11161699
M. Wt: 554.9 g/mol
InChI Key: HYVXPHGGLPRFAX-PRDVQWLOSA-N
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Preparation Methods

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves multiple steps. One common synthetic route includes the acetylation of a precursor compound using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions typically involve heating the mixture to a specific temperature to ensure complete acetylation. Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), along with catalysts and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can act as an acetylating agent, transferring acetyl groups to other molecules. This can affect the activity of enzymes and proteins, leading to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H27ClO12

Molecular Weight

554.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C25H27ClO12/c1-6-15-7-21(31)36-18-9-19(17(26)8-16(15)18)37-25-24(35-14(5)30)23(34-13(4)29)22(33-12(3)28)20(38-25)10-32-11(2)27/h7-9,20,22-25H,6,10H2,1-5H3/t20-,22-,23+,24-,25-/m1/s1

InChI Key

HYVXPHGGLPRFAX-PRDVQWLOSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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